

Comparative immunogenicity of CoPoP-based vaccines in different animal models.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CoPoP

Cat. No.: B12368389

[Get Quote](#)

Comparative Immunogenicity of CoPoP-Based Vaccines: A Guide for Researchers

A detailed analysis of the performance of Cobalt-Porphyrin-Phospholipid (**CoPoP**)-based vaccine adjuvants in various animal models, with supporting experimental data and protocols.

This guide provides a comprehensive comparison of the immunogenicity of **CoPoP**-based vaccines with other established adjuvants, offering researchers, scientists, and drug development professionals a thorough overview of this novel vaccine platform. The data presented is compiled from preclinical studies in mice, ferrets, and rabbits, highlighting the potential of **CoPoP** adjuvants to enhance immune responses to a variety of antigens.

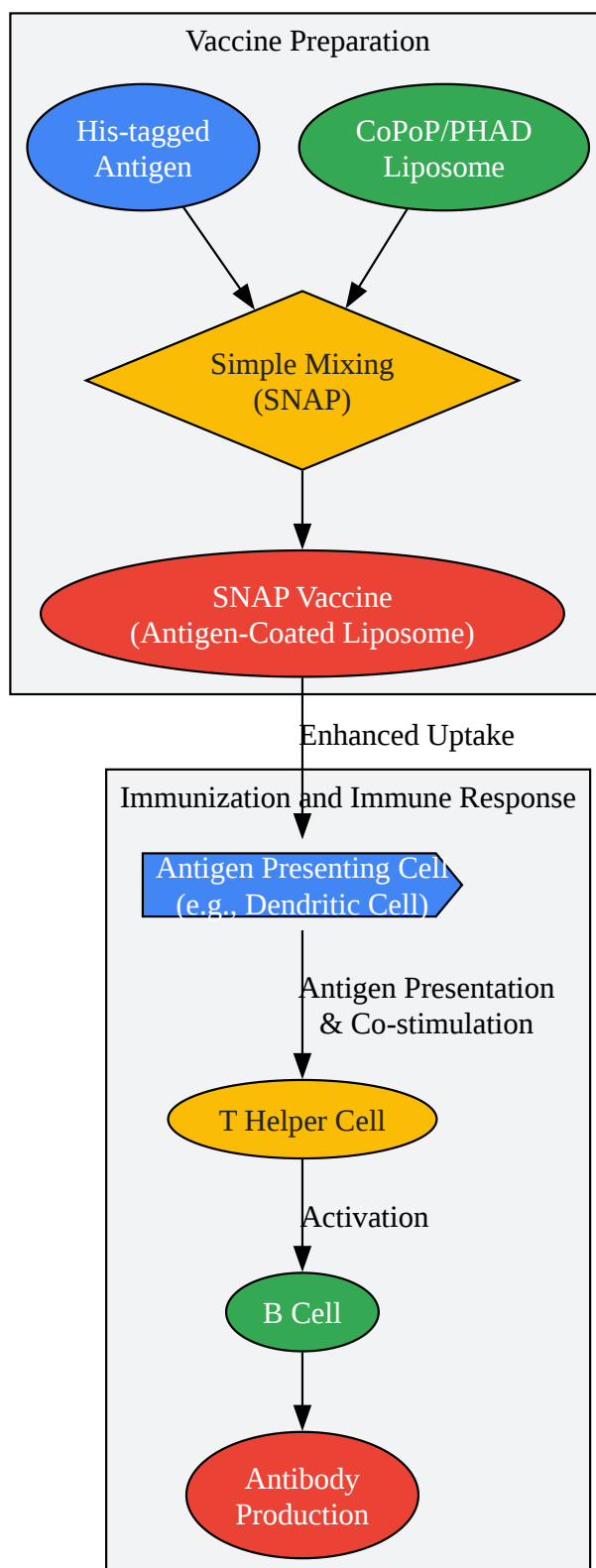
Mechanism of Action: The SNAP Technology and Immune Activation

CoPoP-based adjuvants are a key component of the Spontaneous Nanoliposome Antigen Particleization (SNAP) technology.^{[1][2][3]} This innovative approach leverages the unique properties of liposomes containing cobalt-porphyrin-phospholipid (**CoPoP**) to rapidly and stably bind polyhistidine-tagged (His-tagged) recombinant protein antigens.^{[1][2]} This simple mixing process transforms soluble antigens into nanoparticle vaccines, significantly enhancing their immunogenicity.^{[1][2]}

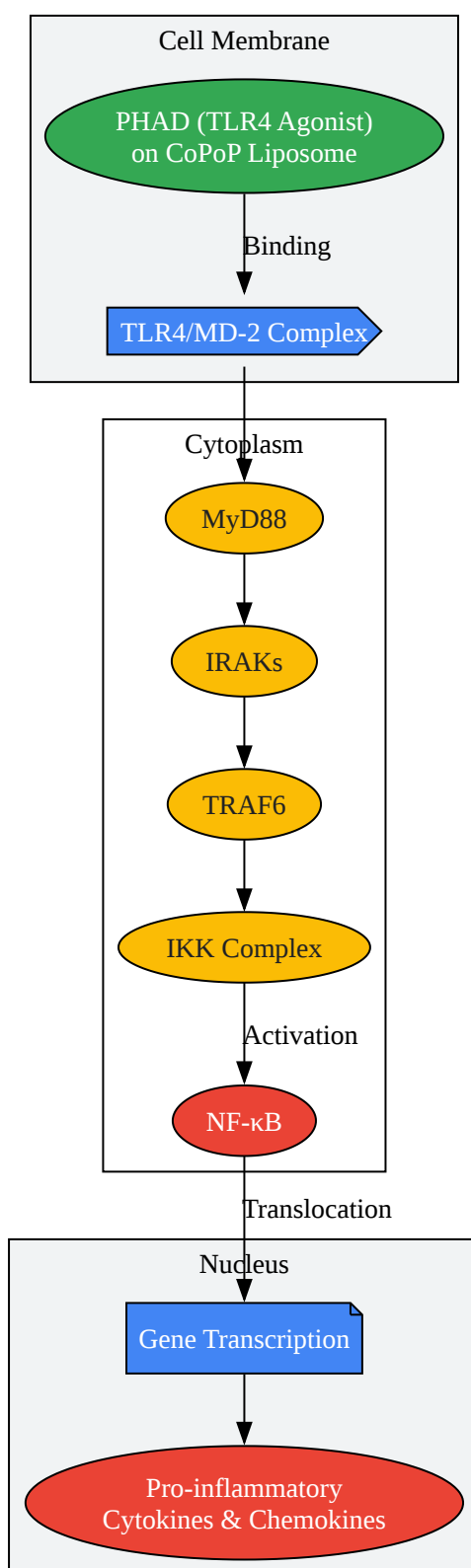
The enhanced immune response is attributed to several factors:

- **Particulate Nature:** The conversion of soluble antigens into particles facilitates their uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[\[4\]](#)
- **Enhanced Antigen Presentation:** By co-delivering the antigen and adjuvant to the same APC, the SNAP platform promotes a more robust and targeted immune response.[\[1\]](#)
- **Depot Effect:** The liposomal formulation can create a depot at the injection site, leading to a sustained release of the antigen and prolonged stimulation of the immune system.[\[1\]](#)

When formulated with immunostimulatory molecules like Phosphorylated HexaAcyl Disaccharide (PHAD), a synthetic analog of monophosphoryl lipid A (MPLA), **CoPoP**-based vaccines actively stimulate the innate immune system. PHAD is a Toll-like receptor 4 (TLR4) agonist.[\[4\]](#) Activation of TLR4 on APCs triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules. This process is crucial for the subsequent activation of T helper cells and the promotion of a strong adaptive immune response.



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Comparative Immunogenicity Data

Preclinical studies have demonstrated the superior immunogenicity of **CoPoP**-based vaccines compared to traditional adjuvants across various animal models and antigens.

Murine Models

In mice, **CoPoP**/PHAD-adjuvanted vaccines have consistently shown enhanced antibody responses and protection compared to alum and other adjuvants.

- Influenza Hemagglutinin (HA) Antigen: A study comparing **CoPoP**/PHAD with alum, Montanide ISA720, and AddaVax for a recombinant influenza HA trimer antigen revealed that the **CoPoP**/PHAD formulation provided superior protection against weight loss and resulted in lower lung viral titers following a heterologous influenza virus challenge.
- Malaria Pfs230C1 Antigen: When tested with the malaria transmission-blocking vaccine candidate Pfs230C1, **CoPoP**/PHAD induced higher levels of functional antibodies compared to alum.^[4] Notably, both **CoPoP**/PHAD and ISA720 induced a Th1-biased immune response, characterized by a higher ratio of IgG2a to IgG1 antibodies, which was associated with greater transmission-reducing activity.^[4]

Antigen	Adjuvant	Animal Model	Key Findings
Influenza HA Trimer	CoPoP/PHAD	Mice	Superior protection from weight loss and lower lung viral titers compared to alum, ISA720, and AddaVax.
Influenza HA Trimer	Alum	Mice	Less protection compared to CoPoP/PHAD.
Influenza HA Trimer	ISA720	Mice	Less protection compared to CoPoP/PHAD.
Influenza HA Trimer	AddaVax	Mice	Less protection compared to CoPoP/PHAD.
Malaria Pfs230C1	CoPoP/PHAD	Mice	Higher levels of functional antibodies compared to alum; Th1-biased response (high IgG2a/IgG1 ratio).[4]
Malaria Pfs230C1	Alum	Mice	Lower functional antibody levels and a Th2-biased response compared to CoPoP/PHAD.[4]
Malaria Pfs230C1	ISA720	Mice	Potent induction of antibodies with a Th1-biased response, but with potential for local reactogenicity.[4]

Ferret Model

Ferrets are a valuable model for influenza research due to their susceptibility to human influenza viruses. In a study using an influenza HA trimer antigen, a **CoPoP**/PHAD-adjuvanted vaccine demonstrated robust protection against viral challenge.

Antigen	Adjuvant	Animal Model	Key Findings
Influenza HA Trimer	CoPoP/PHAD	Ferrets	Induced high antibody titers and provided protection against influenza virus challenge.

Rabbit Model

The immunogenicity of a **CoPoP**/PHAD-adjuvanted vaccine with the malaria Pfs230C1 antigen was also evaluated in rabbits. The results indicated a strong and functional antibody response.

Antigen	Adjuvant	Animal Model	Key Findings
Malaria Pfs230C1	CoPoP/PHAD	Rabbits	Induced high titers of functional, transmission-blocking antibodies.[4]

Experimental Protocols

Standard immunological assays are employed to evaluate the immunogenicity of **CoPoP**-based vaccines.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement

This protocol outlines the steps for determining antigen-specific antibody titers in serum samples from immunized animals.

Materials:

- High-binding 96-well ELISA plates
- Recombinant antigen
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)
- Serum samples from immunized and control animals
- HRP-conjugated secondary antibody (specific for the animal species and immunoglobulin isotype)
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

Procedure:

- **Antigen Coating:** Coat the wells of a 96-well plate with the recombinant antigen diluted in coating buffer. Incubate overnight at 4°C.
- **Washing:** Wash the plate three times with wash buffer to remove unbound antigen.
- **Blocking:** Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
- **Washing:** Repeat the washing step.
- **Serum Incubation:** Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
- **Washing:** Repeat the washing step.

- **Secondary Antibody Incubation:** Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Substrate Development:** Add TMB substrate to each well and incubate in the dark until a color change is observed.
- **Stopping the Reaction:** Add stop solution to each well to stop the color development.
- **Reading:** Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response Analysis

This protocol is used to quantify the frequency of antigen-specific cytokine-secreting T-cells.

Materials:

- PVDF-membrane 96-well ELISpot plates
- Capture antibody for the cytokine of interest (e.g., anti-IFN- γ)
- Sterile PBS
- Blocking solution (e.g., RPMI 1640 with 10% FBS)
- Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control animals
- Antigenic peptides or recombinant protein
- Biotinylated detection antibody for the cytokine of interest
- Streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP)

- BCIP/NBT or AEC substrate
- ELISpot plate reader

Procedure:

- **Plate Coating:** Coat the ELISpot plate with the capture antibody overnight at 4°C.
- **Washing and Blocking:** Wash the plate with sterile PBS and then block with blocking solution for at least 1 hour at 37°C.
- **Cell Plating:** Add splenocytes or PBMCs to the wells, along with the specific antigen or peptide pool. Include positive (e.g., mitogen) and negative (medium only) controls.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
- **Washing and Detection:** Wash the plate to remove the cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
- **Enzyme Conjugate Incubation:** Wash the plate and add the streptavidin-AP or -HRP conjugate. Incubate for 1 hour at room temperature.
- **Spot Development:** Wash the plate and add the substrate. Monitor for the development of spots.
- **Stopping and Drying:** Stop the reaction by washing with distilled water. Allow the plate to dry completely.
- **Analysis:** Count the number of spots in each well using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million cells.

Conclusion

CoPoP-based vaccines utilizing the SNAP technology represent a promising platform for the development of next-generation vaccines. The ability to rapidly formulate particulate vaccines that enhance antigen presentation and stimulate a potent and durable immune response offers significant advantages over traditional adjuvant systems. The comparative data from murine, ferret, and rabbit models consistently demonstrate the superior immunogenicity of

CoPoP/PHAD-adjuvanted vaccines. Further research, particularly in non-human primates, will be crucial to fully elucidate the translational potential of this technology for human vaccines. The detailed protocols provided in this guide offer a foundation for researchers to effectively evaluate the immunogenicity of **CoPoP**-based vaccine candidates in their own studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SNAP Platform [pop.bio]
- 2. POP Biotechnologies' SNAP Vaccine System Safe and Effective in a Phase II Clinical Trial for COVID-19 - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Comparative immunogenicity of CoPoP-based vaccines in different animal models.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368389#comparative-immunogenicity-of-copop-based-vaccines-in-different-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com